molecular formula C8H10N2O2 B14636346 Acetamide, N-methyl-N-4-pyridinyl-, N'-oxide CAS No. 54818-74-5

Acetamide, N-methyl-N-4-pyridinyl-, N'-oxide

Cat. No.: B14636346
CAS No.: 54818-74-5
M. Wt: 166.18 g/mol
InChI Key: DAUCURPSFWRJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 g/mol This compound is characterized by the presence of an acetamide group, a methyl group, and a pyridinyl group, along with an N’-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-pyridinecarboxylic acid under specific conditions to introduce the N’-oxide group. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .

Scientific Research Applications

Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide involves its interaction with specific molecular targets. The N’-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide is unique due to the presence of the N’-oxide group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in redox reactions and influences its interactions with other molecules, making it valuable for various applications .

Properties

CAS No.

54818-74-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-methyl-N-(1-oxidopyridin-1-ium-4-yl)acetamide

InChI

InChI=1S/C8H10N2O2/c1-7(11)9(2)8-3-5-10(12)6-4-8/h3-6H,1-2H3

InChI Key

DAUCURPSFWRJHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=[N+](C=C1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.